![molecular formula C14H13BrN2OS B2587900 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 882080-04-8](/img/structure/B2587900.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide
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Description
“2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” is a chemical compound with the linear formula C14H13BrN2OS . It is listed under CAS Number 882080-04-8 .
Synthesis Analysis
While specific synthesis methods for “2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and studied for its antimicrobial and antiproliferative properties .Molecular Structure Analysis
The molecular structure of “2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” is represented by the linear formula C14H13BrN2OS . More detailed structural information, such as a 2D or 3D molecular model, was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” are not fully detailed in the search results. It is known that the compound has the linear formula C14H13BrN2OS .Scientific Research Applications
- 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide is utilized in proteomics studies. Researchers investigate protein structures, functions, and interactions to understand cellular processes. This compound may aid in protein identification, post-translational modification analysis, and protein-protein interaction studies .
- Thioxanthone derivatives, including this compound, have been studied to assess intermolecular interactions. Researchers explore how different substituent groups influence supramolecular motifs. Understanding these interactions can guide the design of novel materials and drug delivery systems .
- Similar acetamide compounds have demonstrated good antifungal activity. For instance, 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide exhibited favorable effects against fungi .
Proteomics Research
Supramolecular Chemistry
Antifungal Activity
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACVUCFBJXDJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide |
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